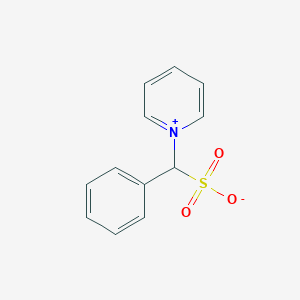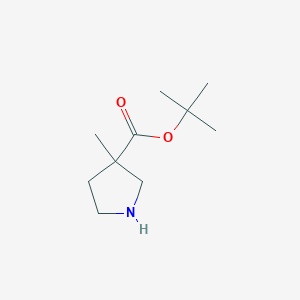
Tert-butyl 3-methylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H19NO2 . It is used in various chemical reactions and has a molecular weight of 185.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 3-position with a methyl group and a carboxylate group .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 185.27 .Aplicaciones Científicas De Investigación
Synthesis of Pharmacologically Active Substances
Tert-butyl 3-methylpyrrolidine-3-carboxylate is utilized in the synthesis of novel compounds with potential antimicrobial properties. For example, it has been used in the asymmetric synthesis of chiral 7-substituted-1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids, which exhibit significant antimicrobial activity. The absolute stereochemistry of the pyrrolidine ring is critical for maintaining this activity, highlighting the importance of chirality in drug development (Di Cesare et al., 1992).
Intermediate in Organic Synthesis
The compound and its derivatives serve as key intermediates in the economical synthesis of various pharmacologically active substances. An example includes the synthesis of optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, optimized for industrial preparation due to its mild reaction conditions and economic efficiency (Han et al., 2018).
Development of New Synthetic Methodologies
Research has also focused on novel synthetic methodologies using this compound derivatives. For instance, the development of a metal-free C3-alkoxycarbonylation protocol of quinoxalin-2(1H)-ones demonstrates the compound's versatility as a reagent in facilitating carbon-carbon bond formation under environmentally friendly conditions (Xie et al., 2019).
Mechanistic Studies in Organic Chemistry
Mechanistic studies have also been conducted, such as investigating a tert-butyloxycarbonyl (Boc) group migration triggered by an alkoxide anion. This research provides insight into the reactivity and potential applications of this compound derivatives in synthesizing complex organic molecules (Xue & Silverman, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-methylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(4)5-6-11-7-10/h11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFADEDYJKXBUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

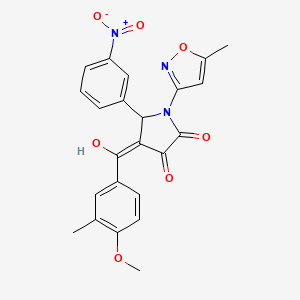


![methyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,4-dihydrooxazolo[2,3-f]purin-3(2H)-yl)propanoate](/img/structure/B2637968.png)
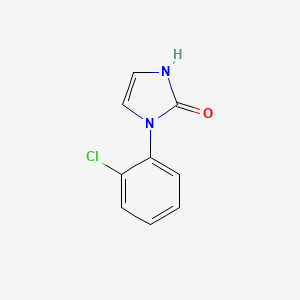
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2637973.png)
![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)
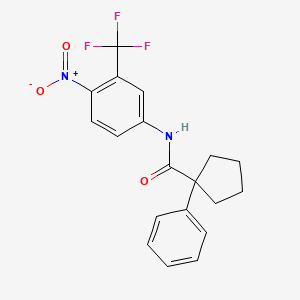
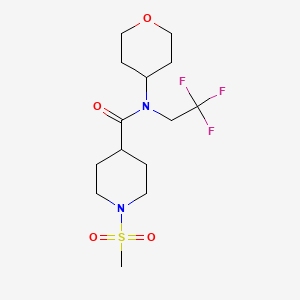
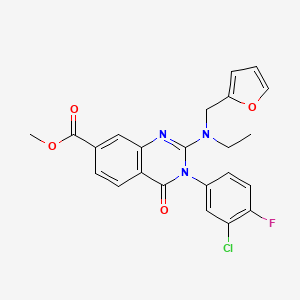
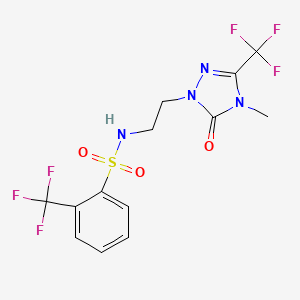
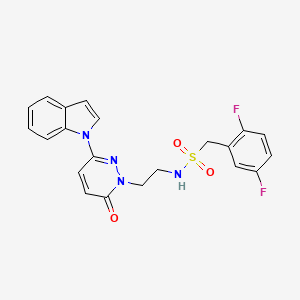
![4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2637981.png)
